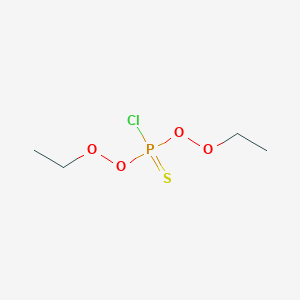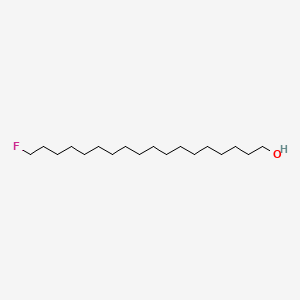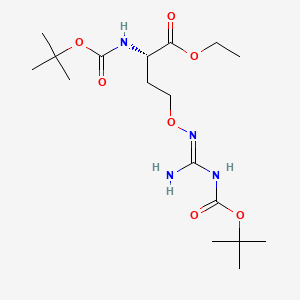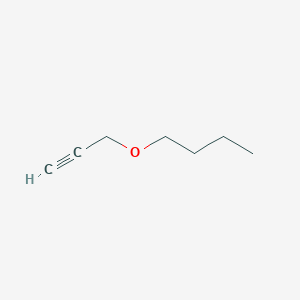![molecular formula C26H15NSe B14747386 16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole CAS No. 204-64-8](/img/structure/B14747386.png)
16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is a complex heterocyclic compound that contains selenium. It is part of a class of compounds known for their unique structural properties and potential applications in various scientific fields. The compound’s structure includes multiple fused aromatic rings, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of intermediate compounds through the reaction of aromatic amines with selenium-containing reagents. These intermediates are then subjected to cyclization reactions, often under high-temperature conditions, to form the final compound.
Industrial Production Methods
Industrial production of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis.
化学反応の分析
Types of Reactions
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of reduced selenium-containing compounds.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate with DNA, potentially disrupting cellular processes. It can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The selenium atom in the compound plays a crucial role in its reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole
- 16H-Benzo2,3benzothiopheno[6,5-a]benzo[g]carbazole
- 16H-Benzo2,3benzofurano[6,5-a]benzo[g]carbazole
Uniqueness
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
特性
CAS番号 |
204-64-8 |
|---|---|
分子式 |
C26H15NSe |
分子量 |
420.4 g/mol |
IUPAC名 |
5-selena-28-azaheptacyclo[15.11.0.02,14.04,12.06,11.018,27.019,24]octacosa-1(17),2,4(12),6,8,10,13,15,18(27),19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H15NSe/c1-2-6-17-15(5-1)10-12-22-25(17)19-11-9-16-13-21-18-7-3-4-8-23(18)28-24(21)14-20(16)26(19)27-22/h1-14,27H |
InChIキー |
HDPVGNACONNKER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC6=C(C=C5C=C4)C7=CC=CC=C7[Se]6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)







![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)


